molecular formula C11H11NO3 B8188407 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester

8-Hydroxy-indolizine-3-carboxylic acid ethyl ester

Cat. No.: B8188407
M. Wt: 205.21 g/mol
InChI Key: ZMRVERMAOZWLNU-UHFFFAOYSA-N
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Description

8-Hydroxy-indolizine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Properties

IUPAC Name

ethyl 8-hydroxyindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-5-8-10(13)4-3-7-12(8)9/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRVERMAOZWLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification . The reaction conditions often involve the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indolizines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Hydroxy-indolizine-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl group and the indolizine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For instance, it may inhibit specific enzymes or bind to receptors, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-indolizine-3-carboxylic acid ethyl ester is unique due to the presence of both the hydroxyl group and the ester functionality on the indolizine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

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